Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H24N4O6 and its molecular weight is 428.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized various derivatives related to the pyrido[2,3-d]pyrimidine framework, demonstrating significant antimicrobial, antifungal, and anticancer activities. For example, a study presented novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, revealing potent antibacterial agents with high efficiency against several cancer cell lines, suggesting potential anticancer applications (Hassaneen et al., 2019). Additionally, new pyrido(2,3-d)pyrimidine-carboxylate derivatives were synthesized, showing promising antibacterial, antifungal, and antitumor properties (Shanmugasundaram et al., 2011).
Enzymatic Inhibition and Molecular Docking
Another aspect of research includes the investigation of enzyme inhibitors, where derivatives of pyrimidines have been evaluated for their binding and inhibition capabilities against critical enzymes such as dihydrofolic reductase. Studies have detailed the synthesis of 5-alkyl and 5-arylpyrimidines, exploring their role as inhibitors and providing insights into the mode of pyrimidine binding to dihydrofolic reductase (Baker et al., 1967). This research contributes to understanding how structural modifications of pyrimidines can impact their pharmacological profile and efficacy as enzyme inhibitors.
Antitumor Evaluation
Compounds related to this chemical structure have undergone antitumor evaluation, demonstrating potential in cancer treatment. For instance, synthetic efforts have led to the development of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, showing significant in vitro antimicrobial and anticancer potential, with specific compounds emerging as potent antimicrobial agents and anticancer agents against colon cancer cell lines (Sharma et al., 2012).
Properties
IUPAC Name |
2-methylpropyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-11(2)10-31-20(27)15-12(3)22-18-17(19(26)24(5)21(28)23(18)4)16(15)13-6-8-14(9-7-13)25(29)30/h6-9,11,16,22H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFIUWJRAWLIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.